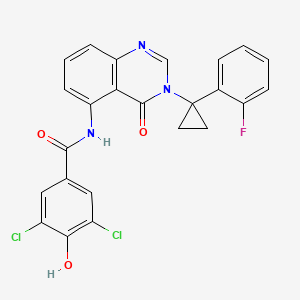
Hsd17B13-IN-75
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-75 is a compound that targets the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic applications in treating these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-75 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. One method involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and diluted with distilled water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques, including purification and characterization steps to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-75 undergoes various chemical reactions, including oxidation and reduction. These reactions are facilitated by the enzyme HSD17B13, which acts as an oxidoreductase, interconverting ketones and secondary alcohols at different positions of steroidal substrates .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include DMSO, PEG300, and Tween 80. The reactions typically occur under controlled conditions to ensure the stability and activity of the compound .
Major Products: The major products formed from the reactions involving this compound are primarily related to its interaction with lipid droplets and the subsequent modulation of lipid metabolism in the liver .
Scientific Research Applications
Hsd17B13-IN-75 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology and medicine, this compound is being investigated for its potential therapeutic effects in treating NAFLD and NASH. The compound’s ability to modulate lipid droplet formation and degradation makes it a promising candidate for developing new treatments for liver diseases .
Mechanism of Action
Hsd17B13-IN-75 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The compound’s mechanism of action involves the modulation of pathways related to lipid metabolism and inflammation .
Comparison with Similar Compounds
Hsd17B13-IN-75 is unique in its specific targeting of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as those targeting HSD17B1 and HSD17B2. this compound is distinct in its ability to modulate lipid droplet formation and its potential therapeutic applications in liver diseases .
List of Similar Compounds:- Inhibitors of hydroxysteroid 17-beta dehydrogenase 1 (HSD17B1)
- Inhibitors of hydroxysteroid 17-beta dehydrogenase 2 (HSD17B2)
- Other lipid droplet-associated protein inhibitors
Properties
Molecular Formula |
C24H16Cl2FN3O3 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[3-[1-(2-fluorophenyl)cyclopropyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H16Cl2FN3O3/c25-15-10-13(11-16(26)21(15)31)22(32)29-19-7-3-6-18-20(19)23(33)30(12-28-18)24(8-9-24)14-4-1-2-5-17(14)27/h1-7,10-12,31H,8-9H2,(H,29,32) |
InChI Key |
ORMWHZIHJJKVPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


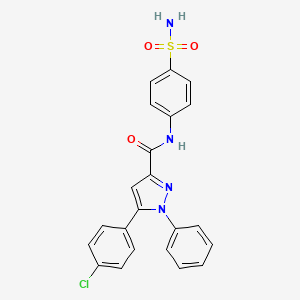
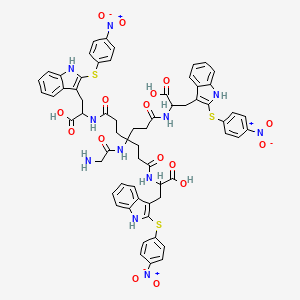
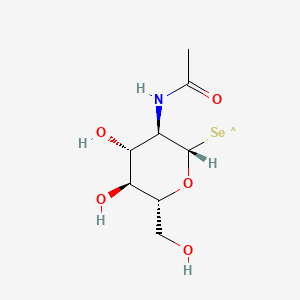
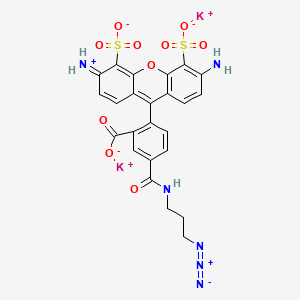
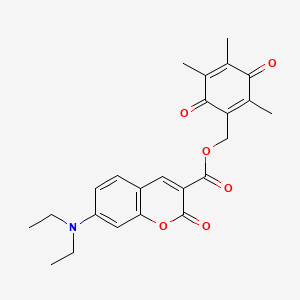


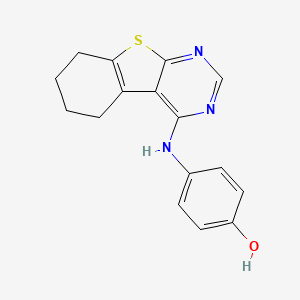
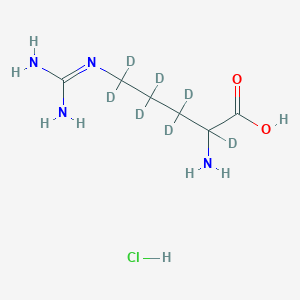
![3-[(2R,6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one](/img/structure/B12376866.png)

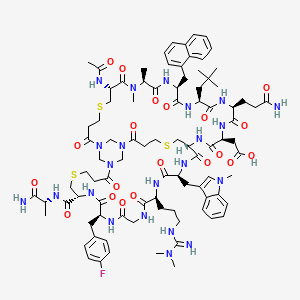
![5-[6-[2-[7-[(4-Chloro-2-propan-2-yloxyphenyl)methylamino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenoxy]hexylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid](/img/structure/B12376878.png)
![3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium;iodide](/img/structure/B12376901.png)
